molecular formula C12H26NO6P B14298780 Dibutyl 4-nitrobutyl phosphate CAS No. 112362-97-7

Dibutyl 4-nitrobutyl phosphate

Cat. No.: B14298780
CAS No.: 112362-97-7
M. Wt: 311.31 g/mol
InChI Key: QGBROYUHFIPTHE-UHFFFAOYSA-N
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Description

Dibutyl 4-nitrobutyl phosphate: is an organic compound that belongs to the class of organophosphates. It is characterized by the presence of a phosphate group bonded to two butyl groups and a 4-nitrobutyl group. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dibutyl 4-nitrobutyl phosphate typically involves the reaction of dibutyl phosphate with 4-nitrobutyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphate ester. The general reaction scheme is as follows: [ \text{(C}_4\text{H}_9\text{O)}_2\text{POH} + \text{Cl-CH}_2\text{CH}_2\text{CH}_2\text{NO}_2 \rightarrow \text{(C}_4\text{H}_9\text{O)}_2\text{PO-CH}_2\text{CH}_2\text{CH}_2\text{NO}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Dibutyl 4-nitrobutyl phosphate can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phosphate ester can participate in nucleophilic substitution reactions, where the butyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Nitroso or hydroxylamine derivatives.

    Reduction: Dibutyl 4-aminobutyl phosphate.

    Substitution: Various alkyl or aryl phosphate esters.

Scientific Research Applications

Chemistry: Dibutyl 4-nitrobutyl phosphate is used as a reagent in organic synthesis, particularly in the preparation of other organophosphate compounds. It is also employed in studies involving the reactivity of phosphate esters.

Biology: In biological research, this compound is used to study enzyme interactions with organophosphate compounds. It serves as a model compound for investigating the inhibition of acetylcholinesterase and other enzymes.

Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs. It is also studied for its potential therapeutic effects in treating certain neurological disorders.

Industry: this compound is used as a plasticizer in the production of polymers and resins. It is also employed as a flame retardant and an additive in lubricants and hydraulic fluids.

Mechanism of Action

The mechanism of action of Dibutyl 4-nitrobutyl phosphate involves its interaction with biological molecules, particularly enzymes. The phosphate ester group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This is particularly relevant in the case of acetylcholinesterase, where the compound can inhibit the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft.

Comparison with Similar Compounds

    Dibutyl phosphate: Lacks the nitro group and has different reactivity and applications.

    Tributyl phosphate: Contains three butyl groups and is used primarily as a solvent and plasticizer.

    Dibutyl hydrogen phosphate: Contains a hydrogen atom instead of the nitrobutyl group and has different chemical properties.

Uniqueness: Dibutyl 4-nitrobutyl phosphate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications where specific interactions with biological molecules are desired.

Properties

CAS No.

112362-97-7

Molecular Formula

C12H26NO6P

Molecular Weight

311.31 g/mol

IUPAC Name

dibutyl 4-nitrobutyl phosphate

InChI

InChI=1S/C12H26NO6P/c1-3-5-10-17-20(16,18-11-6-4-2)19-12-8-7-9-13(14)15/h3-12H2,1-2H3

InChI Key

QGBROYUHFIPTHE-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(OCCCC)OCCCC[N+](=O)[O-]

Origin of Product

United States

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